Meta-Fexofenadine-d6

Description

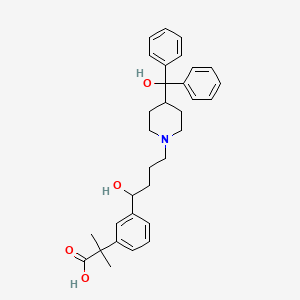

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHUKJMCYGRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744093 | |

| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479035-75-1 | |

| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Meta-Fexofenadine-d6 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of Meta-Fexofenadine-d6 in research, primarily focusing on its critical role as an internal standard in the quantitative analysis of fexofenadine and its related compounds. Fexofenadine, a widely used second-generation antihistamine, is the active metabolite of terfenadine and is prescribed for allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of fexofenadine in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolism studies.

Core Function: A Stable Isotope-Labeled Internal Standard

This compound is the deuterium-labeled form of Meta-Fexofenadine, a positional isomer and a known impurity of fexofenadine.[1] Its primary and most crucial function in a research setting is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several key reasons:[2]

-

Compensates for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As this compound is structurally and chemically almost identical to the analyte (fexofenadine or its isomers), it experiences similar matrix effects, allowing for accurate correction.

-

Corrects for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. The SIL-IS is added at the beginning of the sample preparation and experiences similar losses, ensuring that the final analyte/internal standard ratio remains constant and reflective of the initial concentration.

-

Accounts for Instrumental Variability: A SIL-IS helps to correct for fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume and ionization efficiency.[2]

Data Presentation: Quantitative Parameters for Analysis

The following table summarizes key quantitative data for fexofenadine and its deuterated internal standard, this compound, relevant for LC-MS/MS method development.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Fexofenadine | C₃₂H₃₉NO₄ | 501.68 | 502.3 | 466.2 |

| This compound | C₃₂H₃₃D₆NO₄ | 507.69 | 508.3 | 472.3, 490.3 |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols: A Representative Bioanalytical Method

The following is a detailed methodology for a typical LC-MS/MS experiment for the quantification of fexofenadine in human plasma using a deuterated internal standard like this compound. This protocol is a composite based on established methods.[3][6][7]

Sample Preparation (Protein Precipitation)

-

Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma (either a calibration standard, quality control sample, or an unknown sample).

-

Internal Standard Spiking: Add 200 µL of a working solution of this compound in acetonitrile (e.g., at a concentration of 100 ng/mL). The acetonitrile acts as the protein precipitation agent.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 20 mM ammonium formate in water) and an organic component (e.g., acetonitrile). A typical isocratic mobile phase could be 20:80 (v/v) aqueous:organic.[7]

-

Flow Rate: 0.3 - 1.2 mL/min, depending on the column dimensions and system.[4][7]

-

Column Temperature: 30°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clearsynth.com [clearsynth.com]

- 6. benchchem.com [benchchem.com]

- 7. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Meta-Fexofenadine-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Meta-Fexofenadine-d6. Fexofenadine, a widely used second-generation antihistamine, and its isotopically labeled analogues are crucial for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway for the deuterium-labeled meta-isomer of Fexofenadine, which serves as a critical internal standard for bioanalytical assays. Detailed experimental protocols for its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are provided. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

Fexofenadine is the major active metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist. It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. In the synthesis of Fexofenadine, the formation of positional isomers, particularly the meta-isomer, is a known challenge. Consequently, the synthesis and characterization of these isomers are of significant interest for impurity profiling and reference standard qualification.

Isotopically labeled compounds are indispensable tools in drug development, particularly in pharmacokinetic studies, as they allow for the accurate quantification of the drug and its metabolites in biological matrices. This compound, with six deuterium atoms on the dimethylacetic acid moiety, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the meta-isomer of Fexofenadine. This guide details a proposed synthetic route and comprehensive characterization of this deuterated analog.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of the deuterated precursor, 3-bromo-α,α-dimethylphenylacetic acid-d6. This key intermediate is then subjected to a series of reactions to construct the final molecule.

Plausible Experimental Protocol

Step 1: Synthesis of 3-bromo-α,α-dimethylphenylacetic acid-d6 To a solution of 3-bromotoluene in anhydrous tetrahydrofuran (THF), magnesium turnings are added, and the mixture is heated to initiate Grignard formation. The resulting Grignard reagent is then carboxylated by pouring it over dry ice (solid CO2). The reaction is quenched with deuterated water (D2O) and a catalytic amount of sulfuric acid. The resulting carboxylic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with lithium dimethylcuprate-d6 [(CD3)2CuLi] to yield 3-bromo-α,α-dimethylphenylacetic acid-d6.

Step 2: Friedel-Crafts Acylation The deuterated acid from the previous step is converted to its acid chloride using thionyl chloride. This acid chloride then undergoes a Friedel-Crafts acylation with benzene in the presence of aluminum chloride (AlCl3) to introduce the 4-chlorobutanoyl group at the meta position, yielding 3-(4-chlorobutanoyl)-α,α-dimethylphenylacetic acid-d6.

Step 3: Condensation with Azacyclonol The product from the Friedel-Crafts acylation is condensed with azacyclonol (α,α-diphenyl-4-piperidinemethanol) in the presence of potassium carbonate and a catalytic amount of potassium iodide in toluene. This reaction couples the two main fragments of the molecule.

Step 4: Reduction and Hydrolysis The keto group in the side chain is reduced to a hydroxyl group using sodium borohydride in methanol. Finally, the ester is hydrolyzed to the carboxylic acid using sodium hydroxide in a mixture of water and methanol to yield the final product, this compound.

Characterization of this compound

The structure, purity, and isotopic enrichment of the synthesized this compound are confirmed using a combination of analytical techniques.

Quantitative Data

Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50 - 7.20 | m | 14H | Aromatic protons |

| 4.25 | t | 1H | -CH(OH)- |

| 3.10 - 2.80 | m | 4H | Piperidine protons |

| 2.50 - 2.20 | m | 4H | Piperidine protons |

| 1.80 - 1.50 | m | 4H | Butyl chain protons |

Note: The absence of a singlet at ~1.5 ppm confirms the deuteration of the two methyl groups.

Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 178.5 | -COOH |

| 145.0 - 125.0 | Aromatic carbons |

| 80.0 | -C(OH)(Ph)₂ |

| 75.5 | -CH(OH)- |

| 55.0 - 45.0 | Piperidine carbons |

| 48.0 | Quaternary C of acetic acid |

| 35.0 - 20.0 | Butyl chain carbons |

Table 3: Predicted Mass Spectrometry Data of this compound (ESI+)

| m/z | Assignment |

|---|---|

| 508.33 | [M+H]⁺ |

| 490.32 | [M+H - H₂O]⁺ |

| 268.18 | [C₁₈H₂₂NO]⁺ fragment |

Detailed Experimental Protocols

Purification by HPLC

The crude this compound is purified by preparative reverse-phase HPLC.

-

Column: C18, 10 µm, 250 x 21.2 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 20 mL/min

-

Detection: UV at 220 nm

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Mass Spectrometry

High-resolution mass spectra are obtained on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Logical Relationships

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for this compound, a crucial internal standard for bioanalytical studies. The proposed synthesis is based on established organic chemistry principles and leverages common starting materials. The guide also provides a comprehensive characterization plan, including predicted analytical data, to confirm the identity, purity, and isotopic enrichment of the final compound. The detailed experimental protocols and visual workflows are intended to provide researchers and drug development professionals with a practical framework for the preparation and analysis of this important labeled compound.

Isotopic Purity of Commercially Available Meta-Fexofenadine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available Meta-Fexofenadine-d6, a deuterated internal standard crucial for accurate bioanalytical studies. This document outlines the common analytical methodologies used to determine isotopic purity, presents typical data specifications, and offers detailed experimental protocols.

Introduction

This compound is the deuterium-labeled analog of Meta-Fexofenadine, an isomer and impurity of the antihistamine Fexofenadine.[1][2] As a stable isotope-labeled internal standard, it is indispensable for quantitative analysis by mass spectrometry, mitigating matrix effects and improving the accuracy and precision of analytical methods.[1][3] The utility and reliability of this compound are directly dependent on its isotopic purity—the degree to which the molecule is enriched with deuterium at specific positions. High isotopic purity is essential to minimize cross-talk between the analyte and the internal standard signal, ensuring data integrity.[4]

Data on Isotopic Purity

While specific certificates of analysis for every commercial batch of this compound are proprietary to the supplier, the isotopic purity of deuterated standards for pharmaceutical analysis typically meets stringent quality criteria. Generally, an isotopic enrichment of ≥98% is required for reliable results in quantitative bioanalysis.[3] The data presented below is representative of typical specifications for commercially available deuterated standards.

| Parameter | Typical Specification | Analytical Technique(s) |

| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Deuterium Incorporation | Nominal +6 AMU | High-Resolution Mass Spectrometry (HRMS) |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods employed for this purpose.[5][6][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.[5][8][9]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for Fexofenadine and its analogues.[5][8]

-

Mass Analysis: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]+.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, d6).

-

The relative intensity of each peak is measured.

-

The isotopic purity is calculated by expressing the intensity of the d6 peak as a percentage of the sum of the intensities of all isotopologue peaks. Corrections for the natural abundance of ¹³C may be necessary for high-accuracy measurements.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuterium incorporation.[6][11]

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction of signals at the positions expected for the protons that have been replaced by deuterium confirms successful labeling.

-

Integration of the residual proton signals at the deuterated positions relative to a non-deuterated signal in the molecule allows for the calculation of the percentage of deuteration.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum is acquired.

-

The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.

-

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the determination of isotopic purity of a deuterated standard like this compound.

Caption: Workflow for Isotopic Purity Determination.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for ensuring the reliability of quantitative analytical methods. While specific data may vary between suppliers and batches, high isotopic enrichment (typically ≥98%) is a standard requirement. The analytical workflows, primarily employing HRMS and NMR spectroscopy, are well-established to confirm these specifications. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for lot-specific data and are encouraged to perform their own verification using the methodologies outlined in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS: 479035-75-1 | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Meta-Fexofenadine-d6: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling procedures for Meta-Fexofenadine-d6. The information is intended to guide laboratory professionals in the safe use and management of this compound. It is important to note that the toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming the properties of a potentially hazardous substance. This compound is intended for research and development use only.[1][2]

Chemical and Physical Properties

This compound is the deuterated form of Meta-Fexofenadine, which is an impurity of Fexofenadine.[3] Fexofenadine is a second-generation antihistamine used to treat allergic rhinitis.[3][4] The deuteration is often used for tracer studies in drug development.[3]

| Property | Value | Reference |

| Chemical Name | 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-d6 | [5] |

| Molecular Formula | C₃₂H₃₃D₆NO₄ | [5][6] |

| Molecular Weight | 507.69 g/mol | [5] |

| CAS Number | 479035-75-1 (Unlabeled) | [5] |

Safety Data Summary

The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Statement | Classification |

| GHS Classification | Not a hazardous substance or mixture. |

| Hazards Not Otherwise Classified (HNOC) | None identified.[7] |

Note: While not classified as hazardous, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle with caution.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if necessary.[2] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[2] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes.[2] |

| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. Medical assistance for gastric lavage may be required.[2] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. No limitations on extinguishing agents are given for this substance. |

| Specific Hazards | Not specified. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Wear personal protective equipment, including a self-contained breathing apparatus. Avoid dust formation and inhalation of dust.[2] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[7] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures

| Precaution | Details |

| Ventilation | Handle in a well-ventilated place.[1] |

| Personal Protective Equipment | Wear suitable protective clothing, impervious gloves, and eye/face protection.[1] |

| Hygiene | Avoid contact with skin and eyes.[1] Change contaminated clothing and wash hands after handling. |

| Dust and Aerosol | Avoid formation of dust and aerosols.[1] |

| Fire Prevention | Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] |

Storage Conditions

| Condition | Recommendation |

| Temperature | Recommended storage temperature is -20°C for long-term storage.[6] May be stored at room temperature for short-term only.[6] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1] |

| Desiccant | Store with a desiccant. |

| Incompatible Materials | Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][7] |

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not detailed in the publicly available literature. The toxicological profile is largely inferred from studies on Fexofenadine and its parent compound, Terfenadine.

In preclinical studies with Fexofenadine, toxicity was evaluated in various animal models. For example, chronic toxicity studies were conducted in dogs and mice.[8] A typical oral toxicity study in dogs might involve daily administration of the compound via gavage for a specified period (e.g., 1 to 6 months), with observations for clinical signs of toxicity, such as emesis.[8]

Logical Workflows

The following diagrams illustrate the recommended workflows for handling and responding to incidents involving this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Workflow for responding to an accidental spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Transport Information

This compound is not classified as a dangerous good in the meaning of transport regulations.

Disclaimer: This document is intended for informational purposes only and does not purport to be all-inclusive. It should be used as a guide and supplemented with information from the specific supplier's Safety Data Sheet. The user assumes all responsibility for the safe handling and use of this product.

References

- 1. Meta-Fexofenadine - Safety Data Sheet [chemicalbook.com]

- 2. kmpharma.in [kmpharma.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. fishersci.com [fishersci.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Fexofenadine Impurity Profiling: A Technical Guide Using Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of impurity profiling of fexofenadine, with a specific focus on the application of isotopically labeled standards for accurate quantification. This document outlines key impurities, analytical methodologies, and experimental workflows to ensure the quality, safety, and efficacy of fexofenadine-containing pharmaceutical products.

Introduction to Fexofenadine and Its Impurities

Fexofenadine is a second-generation, non-sedating antihistamine that acts as a selective peripheral histamine H1 receptor antagonist. It is the major active metabolite of terfenadine.[1][2] During the synthesis and storage of fexofenadine hydrochloride, various process-related and degradation impurities can arise. Rigorous monitoring and control of these impurities are mandated by regulatory agencies to ensure the safety and quality of the final drug product.

Commonly identified impurities of fexofenadine include:

-

Fexofenadine Related Compound A (Keto-fexofenadine): An oxidized form of fexofenadine.[3][4]

-

Fexofenadine Related Compound B (meta-isomer): A positional isomer of fexofenadine.[3][4]

-

Fexofenadine Related Compound C (Methyl ester of fexofenadine): An esterified form of fexofenadine.[3][4]

-

Fexofenadine Related Compound D (Methyl ester of keto-fexofenadine): An esterified form of the keto impurity.[3][4]

-

Process-related impurities: Including starting materials and intermediates from the synthesis route, some of which may be potentially genotoxic.[5][6]

-

Degradation products: Arising from exposure to stress conditions such as acid, base, oxidation, heat, and light. A significant oxidative degradation product is the N-oxide of fexofenadine.[7]

The Role of Labeled Standards in Impurity Profiling

The use of stable isotope-labeled (SIL) internal standards, such as deuterium (²H or D) or carbon-13 (¹³C) labeled fexofenadine, is the gold standard for quantitative analysis by mass spectrometry (MS). SIL standards offer significant advantages over traditional internal standards:

-

Improved Accuracy and Precision: SIL standards co-elute with the analyte and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.

-

Enhanced Specificity: The mass difference between the labeled standard and the native analyte allows for unambiguous identification and quantification, even in complex matrices.

-

Reduced Method Variability: By minimizing the impact of experimental variations, SIL standards lead to more robust and reproducible analytical methods.

A commercially available deuterated fexofenadine standard is Fexofenadine D6.

Quantitative Data Summary

The following tables summarize the quantitative data for fexofenadine and its related compounds based on reported HPLC-UV methods. It is important to note that the use of LC-MS with labeled standards can achieve significantly lower limits of detection and quantification.

Table 1: Linearity and Range of Fexofenadine and Its Impurities

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| Fexofenadine | 0.1 - 50 | 0.9996 |

| Impurity A (Keto-fexofenadine) | 0.1 - 50 | 0.9992 |

| Impurity B (meta-isomer) | 0.1 - 50 | 0.9993 |

| Impurity C (Methyl ester of fexofenadine) | 0.1 - 50 | 0.9991 |

| Impurity D (Methyl ester of keto-fexofenadine) | 0.1 - 50 | 0.9995 |

Data sourced from a validated HPLC-DAD method.[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Compound | LOD (µg/mL) | LOQ (µg/mL) |

| Fexofenadine and its related impurities | 0.02 | 0.05 |

Data based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[5]

Experimental Protocols

Sample Preparation for Impurity Profiling

-

Standard Solution Preparation:

-

Prepare a stock solution of fexofenadine reference standard in a suitable diluent (e.g., methanol or mobile phase).

-

Prepare individual stock solutions of each known impurity reference standard.

-

Prepare a stock solution of the isotopically labeled internal standard (e.g., Fexofenadine D6).

-

From the stock solutions, prepare a series of calibration standards containing known concentrations of each impurity and a fixed concentration of the labeled internal standard.

-

-

Sample Preparation (for drug substance):

-

Accurately weigh a known amount of the fexofenadine drug substance.

-

Dissolve the sample in the diluent to achieve a target concentration.

-

Spike the sample solution with a known concentration of the labeled internal standard.

-

Filter the solution through a 0.22 µm syringe filter before analysis.

-

-

Sample Preparation (for dosage forms):

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to a single dose of fexofenadine into a volumetric flask.

-

Add the diluent and sonicate to ensure complete dissolution of the drug.

-

Spike the solution with the labeled internal standard.

-

Dilute to the mark with the diluent and mix well.

-

Centrifuge or filter the solution to remove excipients.

-

LC-MS/MS Method for Fexofenadine Impurity Quantification

-

Liquid Chromatography (LC):

-

Column: A high-resolution reversed-phase column, such as a C18 or Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve fexofenadine from all its impurities. For example:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-22 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fexofenadine: m/z 502.3 → 466.2

-

Fexofenadine D6 (IS): m/z 508.3 → 472.2

-

Impurity A (Keto-fexofenadine): m/z 500.3 → 464.2

-

Note: Specific MRM transitions for other impurities need to be determined by infusing the respective reference standards.

-

-

Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

Visualizations

Fexofenadine Signaling Pathway

Caption: Fexofenadine's mechanism of action.

Experimental Workflow for Impurity Profiling

Caption: Workflow for quantitative impurity analysis.

Logical Relationship of Impurity Control

Caption: Logical flow for fexofenadine impurity control.

Conclusion

The accurate identification and quantification of impurities in fexofenadine are critical for ensuring its quality and safety. The use of isotopically labeled internal standards in conjunction with LC-MS/MS provides a robust, accurate, and precise method for impurity profiling. This technical guide offers a framework for researchers and drug development professionals to establish and validate analytical methods for the comprehensive control of fexofenadine impurities, ultimately contributing to the delivery of safe and effective medicines to patients.

References

- 1. Fexofenadine - BioPharma Notes [biopharmanotes.com]

- 2. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

The Gold Standard: A Comprehensive Technical Guide to the Role of Deuterium-Labeled Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it will experience the same analytical variations as the target analyte. By adding a known concentration of the IS to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS signal. The mass spectrometer can distinguish between the analyte and the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification can be achieved.[1]

The primary advantages of employing deuterium-labeled internal standards include:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Variability in Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.[2]

-

Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors. The use of an IS mitigates the impact of this instrumental drift.[2]

Quantitative Data Presentation: The Impact of Deuterium-Labeled Standards

The empirical data consistently demonstrates the superior performance of deuterium-labeled internal standards compared to structural analogs or methods without an internal standard. The following tables summarize quantitative data from various studies, highlighting these improvements.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Key Finding | Reference |

| Kahalalide F | Structural Analogue | Plasma | 96.8% | Not Specified | Switching to a deuterated IS significantly improved both accuracy and precision. | [2] |

| Kahalalide F | Deuterated (SIL) | Plasma | 100.3% | Not Specified | The deuterated IS provided a more accurate measurement. | [2] |

| Sirolimus | Structural Analogue (DMR) | Whole Blood | Not Specified | 7.6% - 9.7% | The deuterated IS demonstrated improved precision in a high-throughput assay. | [2][3] |

| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Not Specified | 2.7% - 5.7% | The use of the deuterated standard resulted in a significant reduction in assay imprecision. | [2][3] |

| Everolimus | Structural Analogue (32-desmethoxyrapamycin) | Whole Blood | Acceptable (Slope: 0.83) | 4.3% - 7.2% | Both internal standards were acceptable, but the deuterated IS showed a better correlation. | [4] |

| Everolimus | Deuterated (Everolimus-d4) | Whole Blood | Better (Slope: 0.95) | 4.3% - 7.2% | The deuterated IS offered a more favorable comparison with an independent LC-MS/MS method. | [4] |

| Analyte | Internal Standard | LLOQ | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Venetoclax | Venetoclax-D8 | 10.0 pg/mL | ≥ 0.9997 | 5.7 - 7.7 | 5.95 - 8.5 | 96.3 - 100.4 | [5] |

| Cyclosporine A | Cyclosporine A-d4 | 2 ng/mL | > 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 113 | [6] |

| Tacrolimus | Tacrolimus-¹³C-d₂ | 0.5 ng/mL | > 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [6] |

| Sirolimus | Sirolimus-¹³C-d₃ | 0.6 ng/mL | > 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [6] |

| Everolimus | Everolimus-d₄ | 0.5 ng/mL | > 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [6] |

| Mycophenolic Acid | Mycophenolic Acid-d₃ | 0.01 µg/mL | > 0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [6] |

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.

Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum)

This protocol is a widely used method for the rapid removal of proteins from biological fluids.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Deuterium-labeled internal standard spiking solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[7]

-

Vortexing (Mixing): Briefly vortex the samples to ensure thorough mixing.[1]

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.[7]

-

Vortexing (Precipitation): Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[7]

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][7]

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) (for Urine)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine samples

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Water (for washing)

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 1 mL of urine sample, add a known amount of the deuterated internal standard working solution and vortex to mix.

-

Column Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

Instrumentation:

-

HPLC or UHPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[8]

-

Mobile Phase A: Water with 0.1% formic acid[1]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[1][8]

-

Injection Volume: 5 - 20 µL

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.[8]

-

Scan Type: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard.[1]

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Internal Standard Selection Logic

Caption: A decision tree for the selection of an appropriate internal standard in mass spectrometry.

Kinetic Isotope Effect in Drug Metabolism

Caption: Illustration of the kinetic isotope effect on the rate of drug metabolism.

Potential Challenges and Considerations

Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:

-

Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[1]

-

Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration.[1] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.

-

Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an IS with high isotopic purity.[2]

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their principles, proper application in validated experimental protocols, and an awareness of potential challenges are essential for any researcher, scientist, or drug development professional. By adhering to best practices, the use of deuterium-labeled internal standards will continue to play a critical role in ensuring the quality and integrity of data that underpins scientific discovery and the development of safe and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma by LC-MS/MS using Meta-Fexofenadine-d6 as an Internal Standard

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As a non-sedating and effective H1 receptor antagonist, its pharmacokinetic profile is of significant interest in clinical and drug development settings.[1][2] This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fexofenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, Meta-Fexofenadine-d6, to ensure accuracy and precision.[3] The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for the analysis of a large number of samples in a bioanalytical laboratory.

Experimental Protocols

Materials and Reagents

-

Analytes: Fexofenadine hydrochloride (USP grade), this compound (98% isotopic purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

-

Reagents: Ammonium acetate (analytical grade), Ultrapure water

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC or equivalent

-

MS System: SCIEX Triple Quad™ 5500 or equivalent with a Turbo V™ ion source

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, equilibrate for 0.9 min |

| Total Run Time | 3.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550 °C |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

Table 3: MRM Transitions and Compound Parameters

| Compound | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Fexofenadine | 502.3 | 466.3 | 100 | 10 | 35 | 15 |

| This compound | 508.3 | 472.3 | 105 | 10 | 35 | 15 |

Sample Preparation

-

Thaw plasma samples and standards at room temperature.

-

To 50 µL of plasma, add 10 µL of working internal standard solution (this compound, 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Method Validation and Results

The method was validated according to the US FDA and ICH M10 guidelines for bioanalytical method validation.[4]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for fexofenadine in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 4: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Fexofenadine | 1 - 1000 | y = 0.0025x + 0.0012 | >0.998 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 5.

Table 5: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |

| Low | 3 | 5.2 | 1.3 | 6.5 | 2.1 |

| Medium | 100 | 3.1 | -0.8 | 4.3 | -0.5 |

| High | 800 | 2.5 | 0.5 | 3.8 | 1.2 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at low and high QC concentrations. The results are presented in Table 6.

Table 6: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 3 | 1.03 | 92.5 |

| High | 800 | 0.98 | 95.1 |

Visualizations

Caption: Sample Preparation Workflow

Caption: LC-MS/MS Analytical Process

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of fexofenadine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and the short chromatographic run time allow for the rapid processing of large batches of samples, making this method ideal for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been successfully validated and meets the regulatory requirements for bioanalytical method validation.

References

- 1. idealpublication.in [idealpublication.in]

- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

Quantitative Analysis of Fexofenadine in Human Plasma Using Meta-Fexofenadine-d6 by LC-MS/MS

Application Note and Protocol

Introduction

Fexofenadine is a second-generation antihistamine widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of fexofenadine in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantitative analysis of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, meta-fexofenadine-d6, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and ionization.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (this compound), which is chemically identical to the analyte (fexofenadine) but has a different mass, is added to the plasma samples. During sample preparation and LC-MS/MS analysis, the analyte and the internal standard exhibit similar behavior. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, effectively correcting for any sample loss or ionization suppression.

Materials and Reagents

-

Fexofenadine hydrochloride (analytical standard, ≥98% purity)

-

This compound (internal standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

-

Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions

-

Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Fexofenadine Working Solutions: Prepare serial dilutions of the fexofenadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the fexofenadine working solutions to obtain calibration standards at concentrations ranging from 1 to 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL of this compound in acetonitrile) to each tube.

-

Vortex the tubes for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | |

| Fexofenadine | m/z 502.3 → 466.2 |

| This compound | m/z 508.3 → 472.2 |

LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 3.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 90 | 10 |

| 5.0 | 90 | 10 |

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for a bioanalytical method validation.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Range | Typically 1-500 ng/mL |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Should be minimal and compensated by the internal standard |

| Stability (Freeze-thaw, short-term, long-term) | Analyte should be stable under expected storage and processing conditions |

Visualizations

Caption: Experimental workflow for the quantitative analysis of fexofenadine.

Caption: Logical relationship for quantification using an internal standard.

Selecting the Optimal Internal Standard for Fexofenadine Bioanalysis: A Detailed Guide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selection of an appropriate internal standard (IS) for the bioanalysis of fexofenadine, a widely used second-generation antihistamine. The accurate quantification of fexofenadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard is paramount for a robust and reliable bioanalytical method, compensating for variability during sample preparation and analysis. This application note reviews commonly used internal standards, provides detailed experimental protocols for their use in LC-MS/MS methods, and presents a comparative summary of their performance based on reported validation data.

Introduction to Internal Standard Selection

An ideal internal standard should be a compound that closely mimics the physicochemical properties of the analyte of interest.[1][2] For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal IS is a stable isotope-labeled (SIL) version of the analyte.[1] SIL-IS co-elute with the analyte and exhibit similar ionization efficiency, effectively correcting for matrix effects and variations in extraction recovery and instrument response.[1] When a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and extraction recovery may be used.

Fexofenadine is the major active metabolite of terfenadine.[3][4] Its bioanalysis is commonly performed using LC-MS/MS due to the high sensitivity and selectivity of this technique.[3][5][6] The selection of an appropriate internal standard is a critical step in developing a validated bioanalytical method for fexofenadine.

Commonly Used Internal Standards for Fexofenadine Bioanalysis

Several compounds have been successfully employed as internal standards for the quantification of fexofenadine in various biological matrices. These can be broadly categorized into stable isotope-labeled and non-labeled compounds.

Stable Isotope-Labeled (SIL) Internal Standards

Deuterated analogs of fexofenadine or its precursor, terfenadine, are the preferred choice for internal standards.[1][3]

-

Terfenadine-d3: This is a widely used SIL-IS for fexofenadine analysis.[3] Its structure is closely related to fexofenadine, ensuring similar behavior during sample processing and analysis.[3]

-

Fexofenadine-d3, Fexofenadine-d6, and Fexofenadine-d10: Direct deuterated analogs of fexofenadine are also excellent choices.[7][8][9][10] The degree of deuteration (d3, d6, or d10) can be selected based on the desired mass shift to avoid isotopic crosstalk with the analyte.[1]

Non-Labeled Internal Standards (Structural Analogs)

In the absence of a SIL-IS, several structural analogs have been utilized.

-

Cetirizine: Another second-generation antihistamine, cetirizine, has been used as an internal standard for fexofenadine quantification in cell lysates.[5]

-

(S)-(-)-metoprolol: This beta-blocker has been employed as an IS for the enantioselective analysis of fexofenadine in plasma and urine.[11]

-

Glipizide: An oral hypoglycemic agent, glipizide has been used as an IS in a method for the simultaneous quantification of fexofenadine and pseudoephedrine in human plasma.[6]

-

Levocetirizine: The active enantiomer of cetirizine has been used as an IS for the determination of fexofenadine in pharmaceutical dosage forms by RP-HPLC.[12]

Quantitative Data Summary

The following table summarizes the performance of various internal standards used in the bioanalysis of fexofenadine, based on data from published literature.

| Internal Standard | Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| Terfenadine-d3[3] | Fexofenadine | Human Plasma | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Fexofenadine-d10[10] | Fexofenadine | Human Serum | UPLC-MS/MS | 1.0–500.0 | 1.0 | <15 | <15 | 93-98 |

| Cetirizine[5] | Fexofenadine | Cell Lysates | LC-MS/MS | 1–500 | 1 | <5 | <5 | Not Specified |

| (S)-(-)-metoprolol[11] | Fexofenadine Enantiomers | Plasma | LC-MS/MS | 0.025-100 | 0.025 | Not Specified | Not Specified | Not Specified |

| (S)-(-)-metoprolol[11] | Fexofenadine Enantiomers | Urine | LC-MS/MS | 0.02-10 (µg/mL) | 0.02 (µg/mL) | Not Specified | Not Specified | Not Specified |

| Glipizide[6] | Fexofenadine | Human Plasma | LC-MS/MS | 1-600 | 1 | <15 | <15 | Not Specified |

| Levocetirizine[12] | Fexofenadine | Pharmaceutical Dosage Form | RP-HPLC | 50-175 (µg/mL) | Not Specified | <2 | Not Specified | 101.3-101.5 |

Experimental Protocols

This section provides detailed experimental protocols for the bioanalysis of fexofenadine using selected internal standards.

Protocol 1: Fexofenadine Analysis in Human Plasma using Terfenadine-d3 as IS

This protocol is based on a validated LC-MS/MS method.[3]

4.1.1. Materials and Reagents

-

Fexofenadine reference standard

-

Terfenadine-d3 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Human plasma (blank)

4.1.2. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (100 ng/mL Terfenadine-d3 in acetonitrile).

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse-C18, 50 mm × 4.6 mm, 3.5 µm)

-

Mobile Phase: Gradient of ammonium formate (7.5 mM, pH 5) and acetonitrile-methanol (50:50, v/v)[5]

-

Flow Rate: 0.6 mL/min[9]

-

Injection Volume: 7.5 µL[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Fexofenadine: m/z 502.17 → 466.2[5]

-

Terfenadine-d3: (Specific transition to be optimized based on the instrument)

-

Workflow Diagram:

Caption: Workflow for Fexofenadine Bioanalysis using Protein Precipitation.

Protocol 2: Fexofenadine Analysis in Human Serum using Fexofenadine-d10 as IS

This protocol is based on a validated UPLC-MS/MS method.[10]

4.2.1. Materials and Reagents

-

Fexofenadine reference standard

-

Fexofenadine-d10 (Internal Standard)

-

Methanol (LC-MS grade)

-

Human serum (blank)

4.2.2. Sample Preparation (Protein Precipitation)

-

Prepare an internal standard solution of 200 ng/mL Fexofenadine-d10 in methanol.

-

To 50 µL of calibration standards, QCs, or unknown serum samples, add 100 µL of the internal standard solution.

-

Vortex the samples for 10 seconds.

-

Centrifuge at 10,000 × g for 10 minutes.

-

Transfer a 50 µL aliquot of the supernatant into LC vial inserts.

-

Inject 7.5 µL for UPLC–MS/MS analysis.

4.2.3. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity or equivalent

-

Column: Appropriate UPLC C18 column

-

Mobile Phase: To be optimized (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Flow Rate: To be optimized for UPLC

-

Injection Volume: 7.5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Fexofenadine: (To be optimized, e.g., m/z 502.3 → 466.3)

-

Fexofenadine-d10: (To be optimized based on the specific deuteration pattern)

-

Workflow Diagram:

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. en.cmicgroup.com [en.cmicgroup.com]

- 3. benchchem.com [benchchem.com]

- 4. Fexofenadine: New preparation of terfenadine, without cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]

- 10. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

Application Notes and Protocols for the Quantification of Fexofenadine in Human Plasma using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of fexofenadine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, such as Meta-Fexofenadine-d6, for accurate and precise quantification. This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Fexofenadine is a second-generation antihistamine widely used for the relief of allergy symptoms.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] LC-MS/MS is the preferred method for this analysis due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

Two common methods for extracting fexofenadine and the internal standard from plasma are protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[4][5]

-

To 50 µL of plasma sample, add 100 µL of an internal standard solution (containing this compound in methanol or acetonitrile).[4]

-

Vortex the mixture for 10 seconds to precipitate plasma proteins.[4]

-

Centrifuge the sample at 10,000 x g for 10 minutes.[4]

-

Transfer an aliquot of the supernatant for LC-MS/MS analysis.[4]

2.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects.[6][7]

-

Condition a 96-well SPE plate with appropriate sorbent (e.g., Waters Oasis HLB) with methanol followed by water.[6][7]

-

Load 0.5 mL of the plasma sample (pre-treated with the internal standard).[6][7]

-

Wash the sorbent with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used for separation.[4][5] Examples include Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or a similar column.[4]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid).[6][7] The composition can be delivered isocratically or as a gradient.

-

Flow Rate: A flow rate of 0.5 mL/min is often employed.[4]

-

Injection Volume: A small injection volume, such as 7.5 µL, is recommended.[4]

-

Run Time: The total run time is typically short, around 4 minutes.[4]

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

-

Detection: The analytes are detected using multiple reaction monitoring (MRM).[4] The precursor to product ion transitions for fexofenadine and its deuterated internal standard are monitored.

Data Presentation

The following tables summarize the quantitative data from various validated methods for fexofenadine analysis in plasma.

Table 1: Linearity and Sensitivity of Fexofenadine Assays

| Concentration Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |

| 1.0–500.0 | 1.0 | > 0.99 | [4] |

| 1–1000 | 1 | Not Specified | [2] |

| 1–200 | 1 | Not Specified | [7] |

| 0.025–100 | 0.025 | Not Specified | [8] |

| 3-Not Specified | 3 | Not Specified |

Table 2: Accuracy and Precision of Fexofenadine Assays

| Method | Within-day Accuracy (%) | Within-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) | Reference |

| UPLC-MS/MS | ±15 | Not Specified | ±15 | Not Specified | [4] |

| HPLC-MS/MS | 97 to 102 | < 3.5 | Not Specified | Not Specified | [7] |

| LC-MS | 82.00 to 109.07 | 1.05 to 12.56 | Not Specified | Not Specified | |

| LC-MS/MS | Not Specified | < 10.4 | Not Specified | < 15.4 | [2] |

Table 3: Recovery of Fexofenadine from Human Plasma

| QC Level | Nominal Concentration (ng/mL) | Recovery (%) | Reference |

| Low | 3.0 | 92.9 | [4] |

| Medium | 100 | 96.7 | [4] |

| High | 400 | 94.8 | [4] |

| Not Specified | Not Specified | > 70 | [6][7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of fexofenadine in plasma samples.

Caption: Workflow for Fexofenadine Analysis in Plasma.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical method development and validation.

Caption: Analytical Method Development and Validation Pathway.

References

- 1. View of Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]

- 2. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]